molecular formula C25H20N4O3S4 B2772985 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 397290-35-6

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2772985
CAS RN: 397290-35-6
M. Wt: 552.7
InChI Key: HAVMQQKJGYNVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a useful research compound. Its molecular formula is C25H20N4O3S4 and its molecular weight is 552.7. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations The synthesis of heteroarylquinolines, including those containing thiazolidine and dihydrothiazole rings, highlights the compound's relevance in developing novel chemical entities. These compounds are synthesized from benzene ring-substituted hydrazinocarbothioamides, indicating the compound's potential application in creating new chemical entities with therapeutic or material science applications (Aleqsanyan & Hambardzumyan, 2021).

Anticancer Activity The anticancer potential of heteroaromatic quinols, including those with benzothiazole and quinolin-6-yl moieties, has been documented. These compounds demonstrate in vitro antiproliferative activity against various carcinoma cell lines and in vivo antitumor activity, suggesting the compound's research application in developing new anticancer agents. The mechanism involves apoptosis induction, highlighting its therapeutic relevance in cancer treatment (Chew et al., 2006).

Molecular Target Identification Further elucidating the mechanism of anticancer quinols reveals thioredoxin as a molecular target. The inhibition of thioredoxin/thioredoxin reductase signal transduction by these compounds indicates a precise molecular interaction that could be explored for therapeutic intervention in cancers (Bradshaw et al., 2005).

Design and Synthesis of Hybrid Molecules The development of benzo[d]thiazolyl substituted-2-quinolone hybrids exemplifies the compound's utility in designing new molecules with enhanced biological activities. These hybrids have shown significant anticancer and antimicrobial activities, suggesting the compound's versatility in addressing various health-related issues (Bolakatti et al., 2020).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S4/c1-33-25-27-19-13-12-18-21(22(19)35-25)34-24(26-18)28-23(30)16-8-10-17(11-9-16)36(31,32)29-14-4-6-15-5-2-3-7-20(15)29/h2-3,5,7-13H,4,6,14H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVMQQKJGYNVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

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